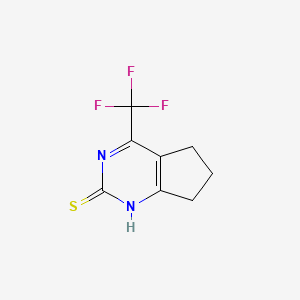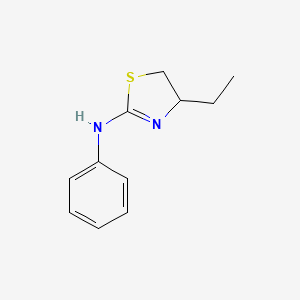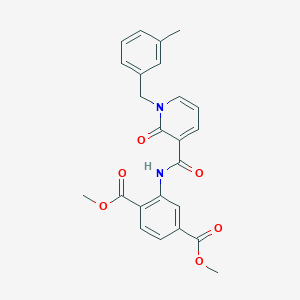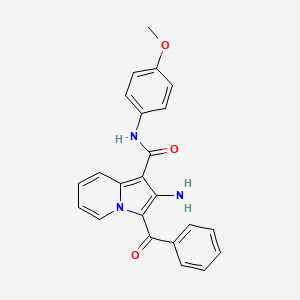
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, also known as AG-205, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties. AG-205 has shown promising results in various studies, and its potential applications in scientific research are being explored.
Mécanisme D'action
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide exerts its effects through the modification of cysteine residues in proteins. It covalently binds to cysteine residues in the active sites of proteins, leading to the activation or inhibition of their functions. This compound has been shown to activate the transcription factor Nrf2, which is involved in the regulation of genes related to antioxidant defense and cytoprotection. This activation leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to promote cell survival by inhibiting apoptosis and promoting autophagy. Additionally, this compound has been shown to reduce oxidative stress by upregulating antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods without degradation. Additionally, this compound has been shown to be effective in various cell types and animal models, indicating its potential broad applicability. However, the limitations of this compound include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of treatment for this compound.
Orientations Futures
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has shown promising results in various scientific research fields, and several future directions can be explored. Firstly, the potential applications of this compound in cancer treatment can be further explored. This compound has been shown to inhibit the growth of several cancer cell lines, and its potential as a chemotherapeutic agent can be investigated. Secondly, the effects of this compound on neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease can be studied. This compound has been shown to have neuroprotective effects, and its potential as a therapeutic agent for these diseases can be explored. Lastly, the development of this compound analogs with improved efficacy and reduced toxicity can be investigated. This compound analogs with modifications in their chemical structure can be synthesized and tested for their potential applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. Its anti-inflammatory and cytoprotective properties have made it a promising candidate for the treatment of several diseases. This compound exerts its effects through the modification of cysteine residues in proteins, leading to the activation or inhibition of their functions. This compound has several advantages for lab experiments, but its potential toxicity and off-target effects must be considered. The future directions for this compound research include its potential applications in cancer treatment, neurodegenerative disorders, and the development of analogs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide involves the reaction between 3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid and N-(3-methoxypropyl)cyanamide. The reaction is catalyzed by triethylamine and dimethylformamide, and the product is purified through column chromatography. The yield of the synthesis process is approximately 50%, and the purity of the final product is above 95%.
Applications De Recherche Scientifique
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been extensively studied for its potential applications in various scientific research fields. Its anti-inflammatory and cytoprotective properties have made it a promising candidate for the treatment of several diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of various genes related to inflammation and cell survival. This inhibition leads to the reduction of inflammation and the promotion of cell survival.
Propriétés
IUPAC Name |
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-21-6-4-5-19-16(20)12(10-18)7-11-8-13(17)15(23-3)14(9-11)22-2/h7-9H,4-6H2,1-3H3,(H,19,20)/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNZDZOHJEBCJ-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C(=C1)Cl)OC)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Cl)OC)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-4-oxo-N-(propan-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391877.png)

![3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391880.png)
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)
![tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate](/img/structure/B2391888.png)
![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)


![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)
![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)

